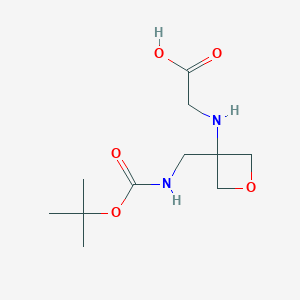
alpha-Cehc
Descripción general
Descripción
Alpha-carboxyethyl hydroxychroman (alpha-CEHC) is a water-soluble metabolite of alpha-tocopherol (vitamin E). It is formed through the metabolism of alpha-tocopherol and is known for its potential antioxidant properties. This compound is found in various biological systems, including human urine, and is considered a significant marker for vitamin E metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-CEHC can be synthesized through the oxidation of alpha-tocopherol. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of high concentrations of hydrochloric acid (HCl) at elevated temperatures (around 60 degrees Celsius) in the presence of ascorbate to prevent the conversion of this compound to alpha-tocopheronolactone .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from biological sources, such as human urine. The process includes hydrolysis, ether extraction, and high-performance liquid chromatography (HPLC) to isolate and quantify this compound .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-CEHC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alpha-tocopheronolactone.
Reduction: Reduction reactions can convert this compound back to alpha-tocopherol.
Conjugation: This compound can form conjugates, such as this compound sulfate, through reactions with sulfate groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Conjugation: Sulfate donors like sulfuric acid (H2SO4) or enzymatic sulfation.
Major Products Formed
Alpha-tocopheronolactone: Formed through oxidation.
Alpha-tocopherol: Formed through reduction.
This compound sulfate: Formed through conjugation with sulfate groups.
Aplicaciones Científicas De Investigación
Alpha-CEHC has several scientific research applications, including:
Chemistry: Used as a marker for studying vitamin E metabolism and its antioxidant properties.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Studied for its potential therapeutic effects in conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of dietary supplements and functional foods aimed at enhancing antioxidant intake
Mecanismo De Acción
Alpha-CEHC exerts its effects primarily through its antioxidant properties. It neutralizes free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. This compound also modulates the activity of transcription factors that regulate the expression of antioxidant genes .
Comparación Con Compuestos Similares
Alpha-CEHC is similar to other carboxyethyl hydroxychroman compounds, such as gamma-carboxyethyl hydroxychroman (gamma-CEHC). this compound is unique in its specific formation from alpha-tocopherol and its distinct antioxidant properties. Other similar compounds include:
Gamma-carboxyethyl hydroxychroman: Formed from gamma-tocopherol and has anti-inflammatory properties.
Delta-carboxyethyl hydroxychroman: Formed from delta-tocopherol and has distinct metabolic pathways
This compound stands out due to its specific role in alpha-tocopherol metabolism and its potential therapeutic applications in oxidative stress-related conditions.
Propiedades
IUPAC Name |
3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODOWFEFKOVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4072-32-6 | |
| Record name | α-CEHC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049864.png)
![5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049867.png)
![2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049875.png)








![disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate](/img/structure/B8049950.png)
![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)
![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)
